Cas no 59092-01-2 ((1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside)

59092-01-2 structure
Produktname:(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside
(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside
- (7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 3-Acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
- 7-O-(3-Amino-2,3,6-trideoxy-alpha-ribo-hexopyranosyl)daunomycinone
- 59092-01-2
- DTXSID30974548
- (8S-cis)-8-Acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- 3',4'-epi-Daunomycin
-
- Inchi: InChI=1S/C27H29NO10/c1-10-22(30)15(28)8-18(37-10)38-17-9-27(35,11(2)29)26(34)14-7-13-21(25(33)20(14)17)24(32)19-12(23(13)31)5-4-6-16(19)36-3/h4-7,10,15,17-18,22,26,30,33-35H,8-9,28H2,1-3H3/t10-,15+,17-,18-,22-,26?,27-/m0/s1
- InChI-Schlüssel: OOJKXEMHVCCQBB-VSXSTMLYSA-N
- Lächelt: CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)C)O)N)O
Berechnete Eigenschaften
- Genaue Masse: 527.17914612g/mol
- Monoisotopenmasse: 527.17914612g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 4
- Komplexität: 960
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 186Ų
(1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside Verwandte Literatur
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
59092-01-2 ((1S,3R)-3-acetyl-3,4,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-ribo-hexopyranoside) Verwandte Produkte
- 2138512-34-0(N-4-(aminomethyl)-2-fluorophenyl-N-ethylmethanesulfonamide)
- 335620-98-9(9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid,7-(phenylmethyl)-, 1,1-dimethylethyl ester)
- 693-05-0(3-(Methylamino)propanenitrile)
- 2172498-34-7(4-(3-aminophenyl)-1,2-dihydropyrimidin-2-one dihydrochloride)
- 154927-00-1(5-cyclopropyl-1H-pyrazole-4-carbaldehyde)
- 1890595-77-3(3-amino-1-(2-chloro-5-methylphenyl)propan-1-one)
- 13893-45-3(ethyl (2S)-2-amino-3-methylbutanoate)
- 2228193-56-2(methyl 2-hydroxy-3-1-(2-methylpropyl)-1H-pyrazol-3-ylpropanoate)
- 2229184-89-6(4-(azidomethyl)-3-chlorophenol)
- 3002521-15-2(Benzyl 3-cyclopropyl-3-hydroxypropanoate)
Empfohlene Lieferanten
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
